米格拉司他

概述

描述

米格拉司他,商品名为Galafold,是一种用于治疗法布里病的药物,法布里病是一种罕见的遗传性疾病。 它由Amicus Therapeutics公司开发,并被美国食品药品监督管理局和欧盟委员会授予孤儿药地位 . 米格拉司他是一种口服药物伴侣,可稳定α-半乳糖苷酶A的某些突变体,而α-半乳糖苷酶A在法布里病中存在缺陷 .

科学研究应用

米格拉司他具有多种科学研究应用,包括:

化学: 用作研究伴侣介导的酶稳定性的模型化合物。

生物学: 研究其在稳定突变酶和改善其功能中的作用。

医学: 主要用于治疗法布里病,它有助于稳定缺陷酶α-半乳糖苷酶A。

作用机制

米格拉司他通过与酶α-半乳糖苷酶A结合并稳定该酶来发挥作用。这种酶负责分解鞘糖脂,鞘糖脂在法布里病患者的细胞中积累。 通过稳定该酶,米格拉司他有助于减少这些底物的积累,从而缓解疾病症状 .

安全和危害

未来方向

Migalastat was approved using the Accelerated Approval pathway, under which the FDA may approve drugs for serious conditions where there is an unmet medical need and where a drug is shown to have certain effects that are reasonably likely to predict a clinical benefit to patients . A further study is required to verify and describe the clinical benefits of Galafold, and the sponsor will be conducting a confirmatory clinical trial of Galafold in adults with Fabry disease .

生化分析

Biochemical Properties

Migalastat functions as a pharmacological chaperone by selectively and reversibly binding to the active sites of certain mutant forms of alpha-galactosidase A. This binding stabilizes the enzyme, allowing it to be properly folded and trafficked to the lysosomes, where it can degrade accumulated glycosphingolipids . The interaction between migalastat and alpha-galactosidase A is crucial for its therapeutic effect, as it enhances the enzyme’s stability and activity in patients with amenable GLA mutations .

Cellular Effects

Migalastat has been shown to increase the activity of alpha-galactosidase A in various cell types, including white blood cells, skin cells, and kidney cells . By stabilizing the enzyme, migalastat helps reduce the accumulation of glycosphingolipids in lysosomes, thereby mitigating the cellular dysfunction and damage associated with Fabry disease . Additionally, migalastat has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effect .

Molecular Mechanism

At the molecular level, migalastat binds to the active site of alpha-galactosidase A, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosomes . This binding interaction is reversible, allowing migalastat to dissociate from the enzyme once it reaches the lysosomes, where the enzyme can then degrade accumulated glycosphingolipids . The pharmacological chaperone activity of migalastat is specific to certain mutant forms of alpha-galactosidase A, making it effective only in patients with amenable GLA mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, migalastat has demonstrated stability and sustained activity over time . Long-term studies have shown that migalastat can maintain its therapeutic effects, including the stabilization of alpha-galactosidase A and the reduction of glycosphingolipid accumulation, for extended periods . Additionally, migalastat has been observed to have a favorable safety profile, with minimal degradation and consistent efficacy in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of migalastat vary with different dosages . At therapeutic doses, migalastat effectively stabilizes alpha-galactosidase A and reduces glycosphingolipid accumulation in relevant tissues . At higher doses, migalastat may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

Migalastat is involved in the metabolic pathways related to the degradation of glycosphingolipids . By stabilizing alpha-galactosidase A, migalastat enhances the enzyme’s ability to break down glycosphingolipids, reducing their accumulation in lysosomes . This interaction with the enzyme is crucial for the therapeutic effect of migalastat in patients with Fabry disease .

Transport and Distribution

Migalastat is well-distributed within cells and tissues, with a volume of distribution ranging from 77 to 133 liters in healthy volunteers . The compound is transported to lysosomes, where it exerts its pharmacological chaperone activity by stabilizing alpha-galactosidase A . This extensive tissue penetration is essential for the effective treatment of Fabry disease .

Subcellular Localization

Migalastat primarily localizes to the lysosomes, where it stabilizes alpha-galactosidase A and facilitates the degradation of accumulated glycosphingolipids . The subcellular localization of migalastat is directed by its binding to the enzyme, which allows it to be trafficked to the lysosomes . This targeted localization is critical for the therapeutic efficacy of migalastat in patients with Fabry disease .

准备方法

合成路线及反应条件

米格拉司他的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤包括哌啶环的形成以及在特定位置引入羟基。反应条件通常涉及使用保护基团以确保在所需位置进行选择性反应。 最终产品是在脱保护和纯化步骤后获得的 .

工业生产方法

米格拉司他的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这涉及使用高产反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

米格拉司他经历各种化学反应,包括:

氧化: 米格拉司他在特定条件下可以被氧化形成相应的氧化产物。

还原: 还原反应可用于修饰米格拉司他中的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致羟基化产物的形成,而还原可以产生脱氧衍生物 .

相似化合物的比较

类似化合物

阿加糖酶α: α-半乳糖苷酶A的重组形式,用于法布里病的酶替代疗法。

阿加糖酶β: 另一种用于相同目的的α-半乳糖苷酶A的重组形式.

米格拉司他的独特性

米格拉司他的作用机制是作为药物伴侣,这使其独树一帜。 与从外部提供酶的酶替代疗法不同,米格拉司他通过稳定患者自身的酶来发挥作用,使其成为一种更具针对性且可能更具免疫原性的治疗选择 .

属性

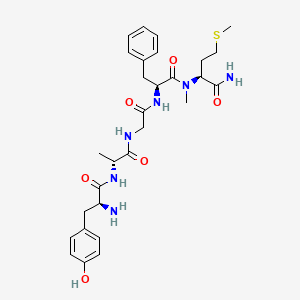

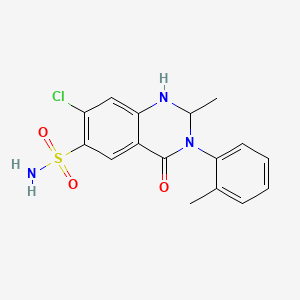

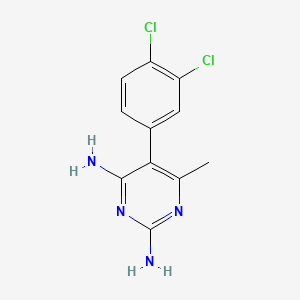

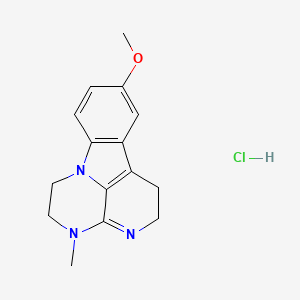

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022520 | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fabry disease is a progressive X-linked lysosomal storage disorder which affects males and females. Fabry disease-causing mutations occur in the galactosidase alpha (GLA) gene and result in a deficiency of the lysosomal enzyme alpha-galactosidase A (alpha-Gal A) that is required for glycosphingolipid substrate (GL-3 and lyso-Gb3) metabolism. Reduced alpha-Gal A activity is, therefore, associated with the progressive accumulation of glycosphingolipid substrate in vulnerable organs and tissues, which ultimately leads to the morbidity and mortality associated with Fabry disease. Certain GLA mutations can result in the production of abnormally folded and unstable mutant forms of alpha-Gal A. Migalastat is subsequently a pharmacological chaperone that is designed to selectively and reversibly bind with high affinity to the active sites of certain mutant forms of alpha-Gal A, the genotypes of which are referred to as amenable mutations. Such migalastat binding stabilizes these mutant forms of alpha-Gal A in the endoplasmic reticulum and facilitates their proper trafficking to lysosomes. Once in the lysosomes and surrounded by an environment defined by lower pH and higher concentrations of relevant glycosphingolipid substrates, migalastat dissociates from alpha-Gal A, thereby restoring the alpha-Gal A activity, leading to the catabolism of glycosphingolipids like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) since the alpha-Gal A variants still retain enzymatic activity. The GLA mutations that are amenable and not amenable to treatment with migalastat are regularly maintained and updated on online sites that are readily accessible by healthcare providers. | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108147-54-2 | |

| Record name | 1-Deoxygalactonojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108147-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Migalastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIGALASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244-246 | |

| Record name | Migalastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Migalastat (1-Deoxygalactonojirimycin) is an orally bioavailable pharmacological chaperone that selectively binds to and stabilizes specific mutant forms of the lysosomal enzyme α-galactosidase A (α-Gal A) [, , , , , , ]. These mutations often cause misfolding of α-Gal A, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation [, , ]. By binding to the active site of the mutant enzyme, migalastat acts as a molecular chaperone, facilitating proper folding, increasing its stability, and promoting its trafficking to lysosomes [, , ]. This increase in lysosomal α-Gal A activity leads to a reduction in the accumulation of its substrates, primarily globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3), which are implicated in the pathogenesis of Fabry disease [, , ].

A: The molecular formula of migalastat is C6H13NO5, and its molecular weight is 179.17 g/mol. For detailed spectroscopic data, please refer to published literature exploring its structural characterization [].

A: While specific data on material compatibility is limited in the provided research, studies highlight the impact of food on migalastat pharmacokinetics. Co-administration with high-fat meals significantly decreased its maximum concentration (Cmax) and area under the curve (AUC) []. This emphasizes the importance of considering food intake in relation to migalastat administration.

A: Migalastat itself does not exhibit catalytic activity. It functions as a pharmacological chaperone, stabilizing and increasing the activity of the target enzyme, α-Gal A [, , , , , , ].

A: Yes, computational chemistry techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been utilized to investigate migalastat and related analogs []. These methods aid in understanding the structural features contributing to its activity and guide the development of new potential therapeutic agents.

A: SAR studies have revealed crucial structural elements for migalastat's activity. For instance, N-alkylation, deoxygenation at the C-2 position, or epimerization at the C-3 position significantly diminished its inhibitory potency against α-Gal A []. This highlights the importance of specific structural features for its chaperone activity.

A: The provided literature focuses primarily on migalastat's in vivo stability and formulation for oral bioavailability. Research indicates that it is absorbed at a moderate rate and eliminated relatively rapidly, with a half-life of 3-4 hours [, ]. Specific strategies to further enhance stability or solubility are not extensively discussed within these studies.

ANone: The provided research primarily focuses on clinical studies and does not delve into specific SHE regulatory aspects.

A: Studies demonstrate that migalastat exhibits dose-proportional pharmacokinetics [, , ]. Following oral administration, it reaches peak plasma concentrations within 1.5 to 3.5 hours and has a half-life of 3 to 4 hours [, ]. It is primarily eliminated unchanged in the urine [, ]. Migalastat effectively reduces lyso-Gb3 levels in plasma and tissues of Fabry mice []. In humans, it increases α-Gal A activity and reduces GL-3 in urine and kidneys in patients with amenable mutations [, , ].

A: In vitro studies using Fabry lymphoblasts demonstrated that migalastat significantly increased intracellular α-Gal A activity []. Preclinical studies in Fabry transgenic mice showed that oral administration of migalastat effectively reduced tissue GL-3 and lyso-Gb3 levels []. Clinical trials (FACETS, ATTRACT) confirmed its efficacy in patients with amenable GLA mutations, demonstrating reductions in left ventricular mass index, stabilization of renal function, and improvement in gastrointestinal symptoms [, , , , , ].

A: Resistance to migalastat is primarily associated with non-amenable GLA mutations, where the drug cannot effectively stabilize and restore the function of the mutated α-Gal A enzyme [, , , , ]. Information regarding cross-resistance to other compounds or classes is limited within the provided research.

ANone: This aspect falls outside the scope of the provided research papers, which primarily focus on the compound's mechanism of action and efficacy.

ANone: The provided research does not delve into specific drug delivery or targeting strategies for migalastat. Its current formulation focuses on oral bioavailability.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique utilized for measuring migalastat concentrations and monitoring biomarker levels in biological samples [, ].

ANone: This aspect is not addressed in the provided scientific research.

ANone: While the research highlights the oral bioavailability of migalastat, detailed studies on its dissolution rate and solubility in various media are not extensively discussed.

ANone: Specific details on the validation parameters (accuracy, precision, specificity) for migalastat analytical methods are not explicitly described within these research papers.

ANone: The provided literature primarily focuses on the research and development of migalastat and does not delve into specific quality control and assurance procedures.

ANone: The potential immunogenicity of migalastat is not discussed in the provided research articles.

ANone: These specific aspects are not extensively covered in the provided scientific research.

A: Research on migalastat began with the discovery of 1-deoxygalactonojirimycin's potential as a pharmacological chaperone for α-Gal A []. This led to the development of migalastat, which demonstrated efficacy in preclinical models and subsequently in clinical trials [, , , , , , ]. In 2016, migalastat received approval in the European Union for the long-term treatment of patients with Fabry disease and amenable GLA mutations [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。